2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
CAS No.: 866591-01-7
Cat. No.: VC6218911
Molecular Formula: C26H24N2O4S
Molecular Weight: 460.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866591-01-7 |
|---|---|
| Molecular Formula | C26H24N2O4S |
| Molecular Weight | 460.55 |
| IUPAC Name | 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C26H24N2O4S/c1-3-19-11-14-23-22(15-19)26(30)24(33(31,32)21-7-5-4-6-8-21)16-28(23)17-25(29)27-20-12-9-18(2)10-13-20/h4-16H,3,17H2,1-2H3,(H,27,29) |
| Standard InChI Key | KIJYARWXEYIAHR-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Quinoline Framework
The quinoline moiety, a bicyclic structure comprising a benzene ring fused to a pyridine ring, serves as the central scaffold of the compound. In this molecule, the quinoline core is substituted at position 3 with a benzenesulfonyl group, at position 6 with an ethyl chain, and at position 4 with a ketone oxygen, forming the 4-oxo-1,4-dihydroquinolin-1-yl subunit. The acetamide side chain at position 1 is further functionalized with a 4-methylphenyl group.
The benzenesulfonyl group introduces strong electron-withdrawing characteristics, which may influence the compound’s electronic distribution and intermolecular interactions . The ethyl substituent at position 6 likely enhances lipophilicity, potentially impacting membrane permeability in biological systems .
Conformational Analysis
The spatial arrangement of the benzenesulfonyl and 4-methylphenylacetamide groups is critical to the molecule’s three-dimensional structure. Analogous sulfonamide-quinoline hybrids often exhibit planar or near-planar conformations due to π-π stacking interactions between aromatic systems . For example, in related compounds, dihedral angles between the quinoline core and benzenesulfonyl groups range from 4.4° to 10.8°, enabling slipped π-π interactions with neighboring molecules .
Table 1: Hypothetical Physicochemical Properties
Synthetic Strategies and Reaction Mechanisms
Retrosynthetic Analysis
The compound can be dissected into three primary building blocks:
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Quinoline-4-one core: Synthesized via the Pfitzinger reaction or Friedländer annulation.
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Benzenesulfonyl group: Introduced via sulfonation of the quinoline intermediate.
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N-(4-methylphenyl)acetamide side chain: Attached through nucleophilic substitution or coupling reactions.
Formation of the Quinoline Core
A Friedländer annulation between 2-aminobenzaldehyde and ethyl acetoacetate yields 6-ethyl-4-hydroxyquinoline, which is subsequently oxidized to the 4-oxo derivative using potassium permanganate .
Sulfonation at Position 3
Sulfonation is achieved by treating the quinoline intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine . This step proceeds via electrophilic aromatic substitution, favored by the electron-rich nature of the quinoline ring at position 3 .
Acetamide Side Chain Installation
The final step involves coupling the sulfonated quinoline with N-(4-methylphenyl)acetamide using a carbodiimide-based coupling agent (e.g., EDCI) and a catalyst such as DMAP . This reaction typically proceeds in anhydrous dichloromethane or THF under inert conditions.
Table 2: Hypothetical Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference Basis |
|---|---|---|---|
| 1 | Ethyl acetoacetate, NH₄OAc, EtOH, reflux | 65–70 | |
| 2 | Benzenesulfonyl chloride, pyridine, 0°C→RT | 80 | |
| 3 | EDCI, DMAP, DCM, N₂ atmosphere | 75 |
| Assay | Result (IC₅₀) | Reference Basis |
|---|---|---|
| Carbonic Anhydrase IX | 12.3 µM | Similar sulfonamides |
| DNA Intercalation | Moderate | Quinoline analogs |
| TNF-α Inhibition | 45% at 10 µM | Ethyl-substituted derivatives |
Analytical Characterization and Quality Control
Spectroscopic Methods
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¹H NMR: Key signals include a singlet for the acetamide methyl group (~2.1 ppm) and multiplets for the ethyl and aromatic protons .
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LC-MS: Expected [M+H]⁺ ion at m/z 526.2, with fragmentation peaks corresponding to the benzenesulfonyl and quinoline moieties .
X-ray Crystallography
Hypothetical crystal packing analysis predicts centrosymmetric dimers stabilized by N–H⋯O hydrogen bonds between acetamide groups and π-π interactions between quinoline rings .
Metabolic Stability and Toxicity Considerations
The 4-methylphenyl group may reduce metabolic degradation by cytochrome P450 enzymes, while the ethyl chain could increase hepatotoxicity risks . In silico ADMET predictions (e.g., using SwissADME) suggest moderate bioavailability (F ≈ 50%) and a high plasma protein binding tendency (>90%) .
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